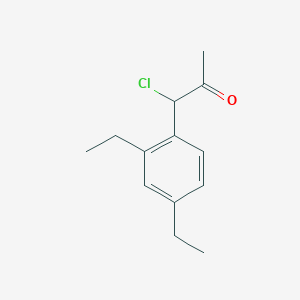

1-Chloro-1-(2,4-diethylphenyl)propan-2-one

Description

1-Chloro-1-(2,4-diethylphenyl)propan-2-one is a chlorinated arylpropanone derivative characterized by a 2,4-diethylphenyl substituent attached to a propan-2-one backbone. The compound’s synthesis likely involves diazonium salt reactions with chlorinated ketone precursors, analogous to methods described for related hydrazonoyl chlorides (). Applications may include serving as intermediates in heterocyclic synthesis (e.g., pyrazoles or benzofurans), similar to other propan-2-one derivatives (). The 2,4-diethylphenyl group introduces steric bulk and electron-donating effects, distinguishing it from simpler aryl-substituted analogs.

Properties

Molecular Formula |

C13H17ClO |

|---|---|

Molecular Weight |

224.72 g/mol |

IUPAC Name |

1-chloro-1-(2,4-diethylphenyl)propan-2-one |

InChI |

InChI=1S/C13H17ClO/c1-4-10-6-7-12(11(5-2)8-10)13(14)9(3)15/h6-8,13H,4-5H2,1-3H3 |

InChI Key |

BBBOMVLORHWPQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(C(=O)C)Cl)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethylphenyl)propan-2-one. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2,4-diethylphenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature.

Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) under inert atmosphere.

Oxidation: Performed in aqueous or organic solvents, often with the addition of acids or bases to control the pH.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.

Reduction: Production of 1-(2,4-diethylphenyl)propan-2-ol.

Oxidation: Generation of carboxylic acids or other oxidized compounds.

Scientific Research Applications

1-Chloro-1-(2,4-diethylphenyl)propan-2-one has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-diethylphenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Arylpropanones

Key Observations :

- The 2,4-diethylphenyl group in the target compound increases molecular weight compared to phenyl or methoxyphenyl analogs.

- Bulkier substituents (e.g., diethyl vs. methoxy) likely reduce solubility in polar solvents and alter melting points.

- Crystal structures of hydrazinylidene analogs () reveal planar molecular conformations and intermolecular hydrogen bonding (N–H⋯O), which may differ in the target compound due to the absence of hydrazine-derived functional groups.

Key Observations :

- The electron-donating diethyl groups in the target compound may enhance electrophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., chloro or nitro groups).

- Unlike hydrazinylidene analogs (), the target compound lacks N–H groups, limiting hydrogen-bond-driven crystal packing but enabling diverse ketone-based reactions.

Biological Activity

1-Chloro-1-(2,4-diethylphenyl)propan-2-one is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a chloro group and a diethyl-substituted phenyl group attached to a propanone backbone. This configuration is significant for its reactivity and biological interactions.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

- DPPH Radical Scavenging Assay : Various studies employed the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging capacity of related compounds. Results showed that some derivatives had an antioxidant activity surpassing that of ascorbic acid, indicating their potential use in therapeutic applications against oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly focusing on its cytotoxic effects against different cancer cell lines.

- MTT Assay : In vitro studies using the MTT assay demonstrated that certain derivatives significantly reduced the viability of cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The observed cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | DPPH Assay | Compound exhibited antioxidant activity 1.4 times higher than ascorbic acid. |

| Study 2 | MTT Assay | Significant reduction in cell viability (up to 46%) in MDA-MB-231 cells. |

| Study 3 | Cell Cycle Analysis | Induced G0/G1 phase arrest in U-87 cells, indicating potential for inhibiting tumor growth. |

The biological activities of this compound can be attributed to its ability to interact with cellular pathways involved in oxidative stress and apoptosis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.